

In-Depth Technical Guide on the Crystal Structure of Phthalazine Derivatives

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Compound of Interest		
Compound Name:	Phthalazine, 6-(1-methylethyl)-	
Cat. No.:	B3395013	Get Quote

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Disclaimer: The crystal structure for the specific compound, **Phthalazine**, **6-(1-methylethyl)**-(CAS No. 122882-99-9), is not publicly available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases as of the latest search. This guide will, therefore, provide a detailed analysis of a closely related and structurally characterized phthalazine derivative, 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, as an illustrative example. The experimental protocols and data presentation herein are representative of the methodologies that would be employed for the crystal structure determination of **Phthalazine**, **6-(1-methylethyl)**-.

Introduction to Phthalazine Derivatives and Their Structural Significance

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.



This guide presents the crystallographic data and experimental methodology for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, a compound whose structure has been resolved and published.[1][2][3][4] This information serves as a comprehensive example of the structural characterization of a substituted phthalazine.

Crystallographic Data for 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one

The following tables summarize the key crystallographic data and refinement details for the title compound.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement.



Empirical Formula C17H36N2O3S Formula Weight 328.38 Temperature 100(2) K Wavelength 1.54178 Å Crystal System Monoclinic Space Group P21/c Unit Cell Dimensions a a 8.3589(2) Å b 16.4893(4) Å c 11.4552(3) Å α 90° β 108.053(1)° γ 90° Volume 1499.34(7) Ų Z 4 Density (calculated) 1.454 Mg/m³ Absorption Coefficient 1.939 mm-¹ F(000) 688 Data Collection Diffractometer Rigaku Oxford Diffraction SuperNova Radiation Source Cu Kα radiation Refinement Full-matrix least-squares on F²	Parameter	Value
Temperature 100(2) K Wavelength 1.54178 Å Crystal System Monoclinic Space Group P21/c Unit Cell Dimensions 8.3589(2) Å a 8.3589(2) Å b 16.4893(4) Å c 11.4552(3) Å α 90° β 108.053(1)° γ 90° Volume 1499.34(7) ų Z 4 Density (calculated) 1.454 Mg/m³ Absorption Coefficient 1.939 mm⁻¹ F(000) 688 Data Collection Diffractometer Rigaku Oxford Diffraction SuperNova Radiation Source Cu Kα radiation	Empirical Formula	C17H16N2O3S
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F(000) 688 Data Collection Rigaku Oxford Diffraction SuperNova Radiation Source Cu Kα radiation Refinement Refinement	Density (calculated)	1.454 Mg/m³
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Radiation Source Cu Kα radiation Refinement	Data Collection	
Refinement	Diffractometer	Rigaku Oxford Diffraction SuperNova
	Radiation Source	Cu Kα radiation
Refinement method Full-matrix least-squares on F ²	Refinement	
	Refinement method	Full-matrix least-squares on F ²



Data / restraints / parameters	2640 / 0 / 217
Goodness-of-fit on F ²	1.043
Final R indices [I > $2\sigma(I)$]	R ₁ = 0.0337, wR ₂ = 0.0863
R indices (all data)	R ₁ = 0.0346, wR ₂ = 0.0872
Largest diff. peak and hole	0.38 and -0.37 e.Å ⁻³

Table 2: Selected Bond Lengths (Å).

Bond	Length
S1-O1	1.428(1)
S1-O2	1.433(1)
S1-N1	1.710(1)
S1-C1	1.791(1)
N1-N2	1.402(2)
N1-C10	1.391(2)
N2-C9	1.288(2)
C9-C17	1.478(2)
C10-O3	1.222(2)

Table 3: Selected Bond Angles (°).



Angle	Value
O1-S1-O2	118.39(6)
O1-S1-N1	108.62(6)
O2-S1-N1	108.48(6)
O1-S1-C1	108.06(6)
O2-S1-C1	108.76(6)
N1-S1-C1	103.58(6)
C10-N1-N2	118.9(1)
C10-N1-S1	117.8(1)
N2-N1-S1	119.8(1)
C9-N2-N1	118.0(1)

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure determination of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one.[1][2]

Synthesis and Crystallization

The title compound was synthesized via the dysprosium(III)-catalyzed conversion of 2-{[2-(2,4,6-trimethylphenylsulfonyl)hydrazinylidene]methyl}benzoic acid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.

X-ray Data Collection

A suitable single crystal was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a copper microfocus source (λ = 1.54178 Å) and an AtlasS2 CCD detector. The crystal was kept at a constant temperature of 100(2) K during data collection. The CrysAlisPro software suite was used for data collection, cell refinement, and data reduction.



Structure Solution and Refinement

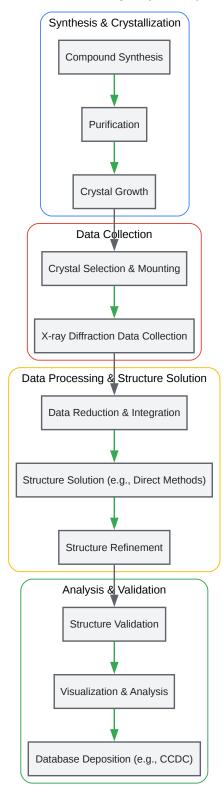
The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.



Generalized Workflow for Single-Crystal X-ray Diffraction



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A generalized workflow for single-crystal X-ray diffraction.



Conclusion

While the specific crystal structure of **Phthalazine**, **6-(1-methylethyl)-** remains undetermined, this guide provides a comprehensive overview of the methodologies and data presentation involved in the structural elucidation of a related phthalazine derivative. The detailed crystallographic data for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one offers valuable insights into the structural motifs and intermolecular interactions that can be expected within this class of compounds. The provided experimental workflow serves as a standard protocol for researchers aiming to determine the crystal structures of novel phthalazine derivatives, which is a critical step in the advancement of their therapeutic applications.

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